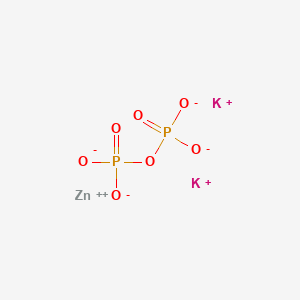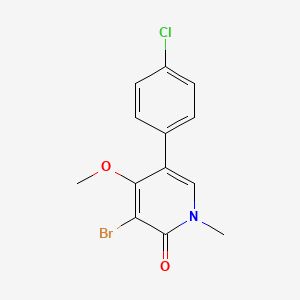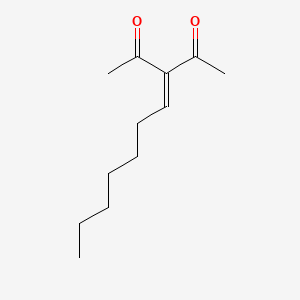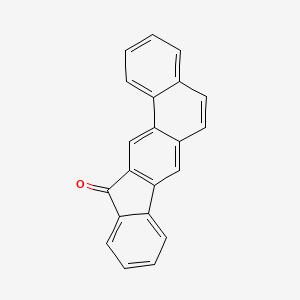![molecular formula C69H113NO4 B12641375 2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-27-4](/img/structure/B12641375.png)
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine is an organic compound known for its unique structure and properties This compound features a pyridine core substituted with two ethenyl groups, each bearing a 3,4-bis(dodecyloxy)phenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-bis(dodecyloxy)benzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with 2,6-dibromopyridine in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethenyl linkages.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine largely depends on its application:
Coordination Chemistry: Acts as a tridentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and the ethenyl groups.
Fluorescent Probes: The compound’s structure allows for efficient energy transfer, making it suitable for use in fluorescence-based applications.
Drug Delivery: The long alkoxy chains enhance its solubility, facilitating the transport of hydrophobic drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Another pyridine-based ligand with different substituents, used in asymmetric catalysis.
2,6-Bis(2-benzimidazolyl)pyridine: Known for its use as a ligand in coordination chemistry and as a fluorescent probe.
Uniqueness
2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine stands out due to its long alkoxy chains, which impart unique solubility and stability properties. This makes it particularly useful in applications requiring enhanced solubility and stability, such as drug delivery and advanced material formulation.
Propriétés
Numéro CAS |
920980-27-4 |
|---|---|
Formule moléculaire |
C69H113NO4 |
Poids moléculaire |
1020.6 g/mol |
Nom IUPAC |
2,6-bis[2-(3,4-didodecoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C69H113NO4/c1-5-9-13-17-21-25-29-33-37-41-56-71-66-54-50-62(60-68(66)73-58-43-39-35-31-27-23-19-15-11-7-3)48-52-64-46-45-47-65(70-64)53-49-63-51-55-67(72-57-42-38-34-30-26-22-18-14-10-6-2)69(61-63)74-59-44-40-36-32-28-24-20-16-12-8-4/h45-55,60-61H,5-44,56-59H2,1-4H3 |
Clé InChI |
XUWCHXKYAVDXDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


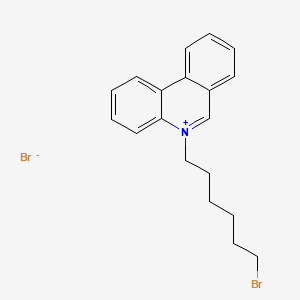
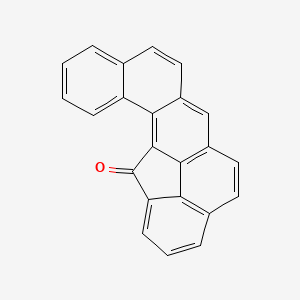
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
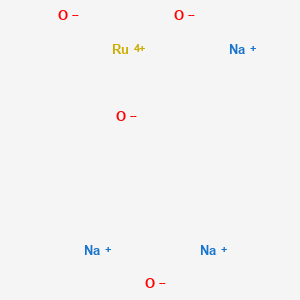
![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
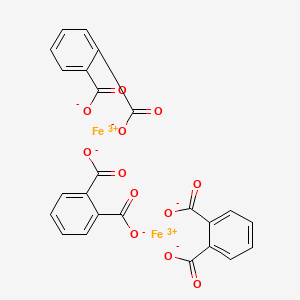
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
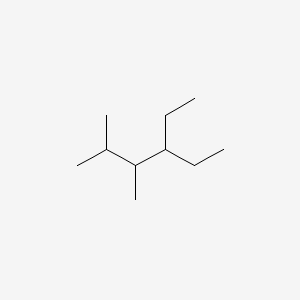
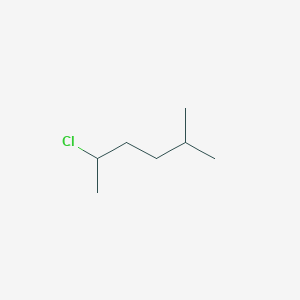
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
